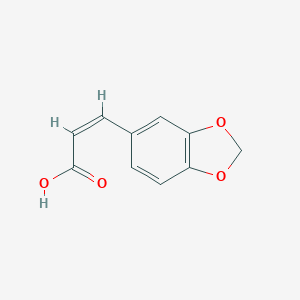

3,4-Methylenedioxycinnamic acid

Description

Overview of Cinnamic Acid Derivatives in Natural Products and Chemical Synthesis

Cinnamic acid and its derivatives are a widespread class of organic compounds found throughout the plant kingdom. thepharmajournal.com These aromatic carboxylic acids, structurally characterized by a benzene (B151609) ring attached to an acrylic acid moiety, are key metabolites in the shikimate and phenylpropanoid pathways. thepharmajournal.commdpi.com These pathways are fundamental to the biosynthesis of a vast array of secondary metabolites in plants, including lignins, flavonoids, isoflavonoids, and anthocyanins. thepharmajournal.com

The versatility of the cinnamic acid scaffold has made it a popular target in chemical synthesis. nih.govbeilstein-journals.org Modifications to the phenyl ring and the carboxylic acid group can lead to a diverse range of compounds with a wide spectrum of biological activities. nih.gov Common synthetic methods for preparing cinnamic acid derivatives include the Perkin reaction and Knoevenagel condensation. thepharmajournal.com These reactions allow for the introduction of various substituents, influencing the resulting molecule's physicochemical properties and biological efficacy. nih.govnih.gov

Significance of the Methylenedioxy Moiety in Bioactive Compounds

The methylenedioxy group, a five-membered ring containing two oxygen atoms and a methylene (B1212753) bridge fused to a benzene ring, is a key structural feature in many bioactive compounds. nordmann.global This functional group can significantly influence a molecule's reactivity and biological activity. nordmann.globalchemimpex.com Myristicin, for example, an aromatic compound found in nutmeg and other plants, contains a methylenedioxy group and is known for its antibacterial and hepatoprotective effects. mdpi.com

The presence of the methylenedioxy moiety can enhance the therapeutic potential of a compound. nih.gov In the context of drug discovery, this group is often incorporated into synthetic molecules to modulate their pharmacological properties. nih.gov

Historical Context of 3,4-Methylenedioxycinnamic Acid Research

Historically, this compound has been identified in various plant species. It has been reported in Brombya platynema and Helichrysum arenarium. nih.govmedchemexpress.com Early research also identified it as a plant-derived compound extracted from the roots of Asparagus officinalis, where it was characterized as an allelochemical. targetmol.com The synthesis of this compound has also been a subject of interest, with methods like the Heck reaction being explored for its preparation. sciencemadness.org

Current Research Trends and Emerging Applications of this compound

Current research continues to explore the potential of this compound across various fields. Its versatile structure makes it a valuable intermediate in organic synthesis. nordmann.globalchemimpex.com In the pharmaceutical industry, it serves as a building block for the synthesis of potential therapeutic compounds. nbinno.com Its antioxidant properties have also led to its investigation for use in cosmetic and skincare formulations to protect against oxidative stress. chemimpex.com Furthermore, its potential as a natural preservative in the food industry is being explored. chemimpex.com The demand for this compound is anticipated to grow as research and development activities continue to uncover new applications. nbinno.com

| Property | Value |

| Molecular Formula | C10H8O4 |

| Molecular Weight | 192.17 g/mol |

| CAS Number | 2373-80-0 |

| IUPAC Name | (E)-3-(1,3-benzodioxol-5-yl)prop-2-enoic acid |

| Synonyms | 3-Piperonylacrylic Acid, Piperonylideneacetic acid |

| Appearance | Cream to yellow powder |

| Melting Point | 242-244 °C |

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O4/c11-10(12)4-2-7-1-3-8-9(5-7)14-6-13-8/h1-5H,6H2,(H,11,12)/b4-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFQYZMGOKIROEC-DUXPYHPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80901400 | |

| Record name | (2E)‐3‐(2H‐1,3‐Benzodioxol‐5‐yl)prop‐2‐enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80901400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Cream to yellow powder; [Alfa Aesar MSDS] | |

| Record name | 3,4-(Methylenedioxy)cinnamic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18103 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.0000248 [mmHg] | |

| Record name | 3,4-(Methylenedioxy)cinnamic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18103 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

38489-76-8, 2373-80-0 | |

| Record name | 3,4-Methylenedioxycinnamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038489768 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-3,4-(methylenedioxy)cinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.411 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4-METHYLENEDIOXYCINNAMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X8H0WPJ08Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Occurrence, Isolation, and Biosynthesis of 3,4 Methylenedioxycinnamic Acid

Natural Abundance and Botanical Sources of 3,4-Methylenedioxycinnamic Acid

This compound is a naturally occurring compound that has been identified in several plant species. It is classified as a cinnamic acid derivative and a hydroxycinnamic acid. glpbio.commedchemexpress.comnih.gov Its presence is documented in the stem bark, roots, and as part of the biosynthetic pathways in various plants.

(E)-3,4-(Methylenedioxy)cinnamic acid was first isolated from the stem bark of Brombya platynema, a species of flowering plant. glpbio.commedchemexpress.com This identification has established Brombya platynema as a known natural source of the compound. nih.gov

The natural products occurrence database, LOTUS, reports that this compound is found in Helichrysum arenarium, commonly known as dwarf everlast or sandy everlasting. nih.gov While detailed studies on the essential oils of Helichrysum arenarium have identified numerous other components, the presence of this compound is specifically noted in chemical databases. nih.govmdpi.com

This compound (often abbreviated as 3,4-MDCA) is recognized as an intermediate acid in the biosynthesis of piperine (B192125), the compound responsible for the pungency of black pepper (Piper nigrum). portlandpress.comresearchgate.net It serves as a substrate for enzymes involved in the creation of piperine. portlandpress.comresearchgate.net While it is a key intermediate, one study noted that the formation of this compound from ferulic acid was not detected under their specific experimental conditions. nih.gov

Table 1: Botanical Sources of this compound

| Botanical Name | Common Name | Plant Part |

| Brombya platynema | N/A | Stem Bark glpbio.commedchemexpress.com |

| Helichrysum arenarium | Dwarf Everlast, Sandy Everlasting | Data Available nih.gov |

| Piper nigrum | Black Pepper | Fruit (as a biosynthetic intermediate) portlandpress.comresearchgate.net |

Biosynthetic Pathways Leading to this compound

The formation of this compound is rooted in the phenylpropanoid pathway, a major metabolic route in plants responsible for the synthesis of a wide array of natural products from the amino acid phenylalanine. numberanalytics.comwikipedia.orgnih.gov

The phenylpropanoid pathway begins with the conversion of phenylalanine into cinnamic acid, which is then transformed through a series of enzymatic reactions into various hydroxycinnamic acids. numberanalytics.comwikipedia.org this compound is a derivative within this complex network. researchgate.net In the specific case of Piper nigrum, it is considered a crucial intermediate in the branch of the phenylpropanoid pathway that leads to the production of piperine. portlandpress.comresearchgate.net This pathway channels hydroxycinnamic acid intermediates toward a diverse group of secondary metabolites, including lignins, flavonoids, and alkaloids like piperine. portlandpress.comresearchgate.net

The enzyme 4-coumarate:CoA ligase (4CL) plays a pivotal role in the phenylpropanoid pathway by activating intermediate acids, including cinnamic acid derivatives, into their corresponding CoA thioesters. portlandpress.comnih.gov This activation is a critical step that directs the flow of intermediates into various downstream biosynthetic pathways. researchgate.netresearchgate.net

In Piper nigrum, a specific isoform of this enzyme, Pn4CL3, has been identified. portlandpress.com Research has shown that Pn4CL3 is notable for its catalytic efficiency with this compound and piperic acid. portlandpress.com The enzyme's higher activity towards these substrates compared to more common substrates like coumaric and ferulic acids suggests its specialized function in the biosynthesis of piperine. portlandpress.com Pn4CL3 catalyzes the formation of the CoA thioester of this compound, preparing it for subsequent steps in the piperine synthesis pathway. portlandpress.comresearchgate.net

Table 2: Key Enzyme in the Biosynthesis of this compound Derivatives

| Enzyme | Enzyme Class | Function | Substrate(s) | Plant Example |

| 4-Coumarate:CoA Ligase (4CL), Isoform Pn4CL3 | Ligase portlandpress.comwikipedia.org | Activates intermediate acids by catalyzing the formation of CoA thioesters. portlandpress.comresearchgate.net | This compound, Piperic acid, Coumaric acid, Ferulic acid portlandpress.com | Piper nigrum portlandpress.com |

Postulated Conversion from Phenylalanine

The biosynthesis of this compound is believed to originate from the aromatic amino acid L-phenylalanine. This conversion is a key process within the broader phenylpropanoid pathway, a major route for the synthesis of a wide array of plant secondary metabolites. mdpi.comresearchgate.net

The initial and critical step in this pathway is the non-oxidative deamination of L-phenylalanine to form trans-cinnamic acid. This reaction is catalyzed by the enzyme phenylalanine ammonia-lyase (PAL). frontiersin.orgresearchgate.net PAL is a pivotal enzyme that channels carbon from primary metabolism into the phenylpropanoid pathway. frontiersin.org Subsequent enzymatic reactions, including hydroxylations and the formation of the characteristic methylenedioxy bridge from a catechol-type precursor, are thought to lead to the formation of this compound. While the precise sequence of these subsequent steps is not fully elucidated in all organisms, the conversion of phenylalanine to cinnamic acid is a well-established entry point for the biosynthesis of this and other related compounds. researchgate.netresearchgate.net

Relationship to Piperonal (B3395001) Biosynthesis

This compound serves as a direct precursor in the biosynthesis of piperonal (also known as heliotropin), an aromatic aldehyde with a characteristic cherry-like scent. researchgate.netnih.gov This biosynthetic link is particularly notable in black pepper (Piper nigrum). researchgate.netnih.gov

The conversion of this compound to piperonal involves the cleavage of the side chain of the cinnamic acid derivative. researchgate.netgoogle.com This reaction is catalyzed by a specific enzyme, a this compound hydratase/lyase. researchgate.net This enzyme facilitates a retro-aldol-type reaction, which effectively removes a two-carbon unit from the side chain to yield piperonal. google.com The structural similarity between this compound and other phenylpropanoids like ferulic acid, which is a precursor to vanillin (B372448), has provided insights into the enzymatic mechanisms at play. researchgate.net

Chemotaxonomic Significance of this compound

The distribution of this compound and other phenylpropanoids across the plant kingdom holds chemotaxonomic significance. Phenylpropanoids are considered "specialized" metabolites that play crucial roles in a plant's interaction with its environment, and their presence, absence, or relative abundance can be characteristic of particular plant lineages. nih.govresearchgate.net

The occurrence of this compound and its derivatives, such as piperonal, in species like Piper nigrum (Piperaceae) and its structural relatives in other plant families, can be used as a chemical marker to infer phylogenetic relationships. nih.gov The biosynthetic pathways leading to these compounds are often conserved within certain plant groups, making them valuable tools for plant classification and understanding evolutionary relationships. The presence of this specific acid, as an inhibitor of the phenylpropanoid enzyme 4-hydroxycinnamoyl-CoA ligase, further points to its integral role in regulating the intricate network of secondary metabolite production in plants. chemicalbook.comscbt.com

Interactive Data Tables

Table 1: Natural Occurrence of this compound

| Plant Species | Family | Plant Part |

| Brombya platynema | Rutaceae | Stem bark |

| Asparagus officinalis | Asparagaceae | Roots |

| Helichrysum arenarium | Asteraceae | Not specified |

| Piper nigrum | Piperaceae | Not specified |

Synthetic Methodologies and Chemical Modifications of 3,4 Methylenedioxycinnamic Acid

Chemical Synthesis Approaches for 3,4-Methylenedioxycinnamic Acid

The synthesis of this compound can be achieved through several established organic reactions, ranging from traditional condensation methods to more advanced catalytic processes.

Perkin Reaction

The Perkin reaction, developed by William Henry Perkin, is a classic method for synthesizing α,β-unsaturated aromatic acids. wikipedia.org This reaction involves the aldol (B89426) condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of the alkali salt of the acid, which acts as a base catalyst. wikipedia.orglongdom.org For the synthesis of this compound, the starting materials are 3,4-methylenedioxybenzaldehyde (piperonal) and acetic anhydride, with sodium acetate (B1210297) serving as the catalyst. iitk.ac.inuns.ac.id

The mechanism proceeds through the formation of an enolate ion from the acetic anhydride, which then performs a nucleophilic attack on the carbonyl carbon of the piperonal (B3395001). iitk.ac.in The resulting intermediate undergoes dehydration and subsequent hydrolysis to yield the final product, this compound. longdom.org While effective, a significant drawback of the traditional Perkin reaction is the requirement for high temperatures and long reaction times, often ranging from 4 to 10 hours. uns.ac.idscispace.com

Knoevenagel Condensation

The Knoevenagel condensation is another cornerstone of C-C bond formation in organic synthesis. wikipedia.org It involves the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), catalyzed by a weak base such as an amine. wikipedia.orgalfa-chemistry.com To synthesize this compound, piperonal is reacted with an active methylene compound like malonic acid. rsc.org

A widely used variant is the Doebner modification , which employs pyridine (B92270) as both the catalyst and solvent. wikipedia.orgorganic-chemistry.org When malonic acid is used as the active methylene component, the initial condensation product undergoes a pyridine-induced decarboxylation (loss of CO₂) in situ, directly affording the α,β-unsaturated cinnamic acid derivative. wikipedia.orgorganic-chemistry.orgyoutube.com This one-pot procedure is highly efficient for producing various cinnamic acids. rsc.org

To overcome the limitations of traditional methods, such as the use of carcinogenic solvents like pyridine and harsh reaction conditions, more advanced catalytic systems have been developed. rsc.org

One significant advancement is the development of a pyridine-free Knoevenagel condensation. Research has demonstrated the use of an aliphatic tertiary amine, such as triethylamine (B128534) (TEA), in a less toxic solvent like toluene. rsc.org In this system, TEA can function as both a base catalyst and a phase transfer agent, facilitating the reaction between the aldehyde and malonic acid efficiently. rsc.org This approach not only avoids hazardous reagents but also simplifies the separation and recycling of the catalyst and solvent. rsc.org

Furthermore, sonochemistry, which utilizes ultrasonic waves to drive chemical reactions, has been applied to the Perkin reaction. This technique can enhance reaction rates and yields, significantly reducing the long reaction times associated with the conventional method. uns.ac.idscispace.com

This compound can be readily prepared from its corresponding ester, (E)-methyl 3-(benzo[d] wikipedia.orgchemicalbook.comdioxol-5-yl)acrylate. chemicalbook.com This transformation is a straightforward ester hydrolysis reaction. The process typically involves heating the ester in the presence of an acid or a base in an aqueous solution to cleave the ester bond, yielding the carboxylic acid and methanol.

The Knoevenagel-Doebner condensation can be applied to substituted benzaldehydes to create a variety of cinnamic acid derivatives. Starting with 6-Bromopiperonal (6-bromo-3,4-methylenedioxybenzaldehyde) and malonic acid, the reaction would proceed similarly to the condensation with unsubstituted piperonal. The reaction, typically catalyzed by pyridine or piperidine, would result in the formation of 6-Bromo-3,4-methylenedioxycinnamic acid.

Derivatization Strategies of this compound

The carboxylic acid functional group of this compound is a prime site for chemical modification, allowing for the synthesis of a wide range of derivatives, most notably esters and amides. nordmann.global

Esterification

Esterification is the process of converting the carboxylic acid group into an ester. This can be achieved through various methods. The classic Fischer esterification involves reacting the carboxylic acid with an alcohol under acidic conditions. More modern and often milder methods are employed to improve yields and substrate compatibility. For instance, a two-step chemo-enzymatic flow method has been developed for the efficient esterification and subsequent amidation of phenolic acids. researchgate.net This can involve using an immobilized acid catalyst for the esterification step. researchgate.net

Amidation

Amidation involves forming an amide bond between the carboxylic acid and an amine. This reaction typically requires the "activation" of the carboxylic acid to facilitate the nucleophilic attack by the amine. semanticscholar.org

Common activating agents and protocols include:

Carbodiimide Coupling: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) are used to activate the carboxylic acid. A protocol might involve a pre-incubation of the acid with DCC in a solvent like acetone, followed by the addition of the desired amine. semanticscholar.org

Trichlorotriazine (TCT) Activation: TCT is a cost-effective reagent for activating the OH-group of the carboxylic acid. This can be used with a Lewis base catalyst to facilitate amide bond formation with high efficiency and functional group compatibility. nih.gov

Pyridinesulfonyl Fluoride: This reagent can be used for the deoxyfluorinated amidation of carboxylic acids. The general procedure involves reacting the acid with 2-pyridinesulfonyl fluoride, followed by the addition of the amine. rsc.org

These modern coupling methods are often preferred as they proceed under mild conditions and allow for the synthesis of a diverse array of amide derivatives from various amines. semanticscholar.orgrsc.org

Table of Synthetic Reaction Conditions

| Reaction | Reactants | Catalyst/Reagents | Key Features | Citation |

|---|---|---|---|---|

| Perkin Reaction | Piperonal, Acetic Anhydride | Sodium Acetate | Classic method; requires high temperatures and long reaction times. | wikipedia.org, iitk.ac.in, uns.ac.id |

| Knoevenagel-Doebner Condensation | Piperonal, Malonic Acid | Pyridine | Condensation followed by in-situ decarboxylation to directly yield the acid. | wikipedia.org, organic-chemistry.org |

| Pyridine-Free Knoevenagel | Piperonal, Malonic Acid | Triethylamine (TEA) in Toluene | Safer, environmentally friendlier alternative to using pyridine. | rsc.org |

| Ester Hydrolysis | (E)-methyl 3-(benzo[d] wikipedia.orgchemicalbook.comdioxol-5-yl)acrylate | Acid or Base (e.g., HCl, NaOH) | Standard hydrolysis of the methyl ester to the carboxylic acid. | chemicalbook.com |

| Amidation (DCC Coupling) | This compound, Amine | N,N'-Dicyclohexylcarbodiimide (DCC) | Activation of the carboxylic acid to facilitate amide bond formation. | semanticscholar.org |

Synthesis of Heterocyclic Derivatives (e.g., 1,3,4-thiadiazole (B1197879) compounds)

The synthesis of heterocyclic compounds from this compound has been a subject of interest in medicinal chemistry, with a particular focus on 1,3,4-thiadiazole derivatives. These compounds are known for their broad spectrum of biological activities. A notable study details the synthesis of a series of novel 1,3,4-thiadiazole compounds starting from this compound. The synthetic pathway involves multiple steps, beginning with the conversion of this compound to its corresponding acid chloride, followed by reaction with thiosemicarbazide (B42300) to form a thiosemicarbazide intermediate. This intermediate is then cyclized to the 1,3,4-thiadiazole ring system. Further modifications on the thiadiazole core have been achieved to generate a library of derivatives. The structures of these newly synthesized compounds were confirmed using various spectroscopic methods, including UV-Vis, IR, ¹H-NMR, and ¹³C-NMR.

The following table summarizes a selection of the synthesized 1,3,4-thiadiazole derivatives and their characterization data.

| Compound ID | Molecular Formula | Spectroscopic Data Highlights |

| V | C₁₈H₁₅N₃O₃S | ¹H-NMR and ¹³C-NMR data consistent with the proposed structure. |

| VII | C₁₇H₁₃N₃O₃S | IR spectrum showing characteristic peaks for the functional groups. |

| VIII | C₁₇H₁₂FN₃O₂S | UV-Vis spectrum confirming the electronic transitions within the molecule. |

| IX | C₁₇H₁₂ClN₃O₂S | Mass spectrometry data confirming the molecular weight. |

| XIII | C₁₉H₁₇N₃O₄S | Comprehensive spectroscopic analysis confirming the final structure. |

| XIV | C₁₈H₁₄N₄O₅S | Detailed NMR data available for structural elucidation. |

This table is a representative summary based on the types of compounds synthesized in the referenced study. The specific spectral data for each compound can be found in the primary literature.

Incorporation into Complex Molecular Scaffolds (e.g., Lignans (B1203133), Betulinic Acid Derivatives)

The structural motif of this compound is a valuable building block for the synthesis of more complex molecules, including lignans and derivatives of natural products like betulinic acid.

Lignans:

Lignans are a class of polyphenolic compounds derived from the dimerization of two phenylpropanoid units. The biosynthesis of lignans initiates from the phenylpropanoid pathway, where cinnamic acid is a key intermediate. nih.gov Cinnamic acid is synthesized from phenylalanine and subsequently undergoes a series of enzymatic reactions to form various substituted cinnamic acids, which then serve as precursors for lignan (B3055560) formation. nih.gov The coupling of two C6-C3 units, the basic structure of cinnamic acids, is a critical step in lignan biosynthesis. nih.gov While direct synthesis of lignans from this compound is a plausible synthetic strategy mimicking the biosynthetic pathway, much of the reported research focuses on the oxidative coupling of related cinnamyl alcohols. However, the fundamental role of cinnamic acid derivatives as precursors underscores the potential of this compound in the construction of diverse lignan skeletons.

Betulinic Acid Derivatives:

Betulinic acid, a pentacyclic triterpenoid, has attracted significant attention for its biological activities. Chemical modification of betulinic acid at various positions has been explored to generate derivatives with improved properties. The carboxylic acid group of this compound can be coupled with the hydroxyl groups of betulinic acid to form ester derivatives. These synthetic modifications aim to combine the pharmacophores of both molecules, potentially leading to synergistic or novel biological effects. For instance, the C-3 hydroxyl group of betulinic acid can be esterified with this compound using standard coupling reagents. Such modifications can influence the compound's lipophilicity and interaction with biological targets.

Development of Conjugates and Prodrugs

The development of conjugates and prodrugs is a well-established strategy in drug discovery to overcome limitations such as poor solubility, low bioavailability, and lack of target specificity. Although specific examples of conjugates and prodrugs of this compound are not extensively documented in publicly available research, general strategies applied to cinnamic acid and its derivatives can be extrapolated.

Conjugates:

Conjugation involves linking the parent molecule to another chemical moiety, such as an amino acid, a peptide, or a polymer. For this compound, its carboxylic acid group provides a convenient handle for forming amide or ester linkages. For example, conjugation with amino acids could potentially improve its transport across biological membranes. Multifunctional derivatives of cinnamic acid have been synthesized by creating conjugates with other biologically active molecules, such as propranolol, to develop agents with a multi-target profile. nih.gov

Prodrugs:

A prodrug is an inactive or less active form of a drug that is converted to the active form in the body. The primary goal of a prodrug strategy for a compound like this compound would be to improve its pharmacokinetic profile. The carboxylic acid group can be masked as an ester or an amide, which can be designed to be cleaved by enzymes in the body to release the active parent compound. This approach can enhance oral bioavailability by increasing lipophilicity and facilitating absorption. For instance, esterification of the carboxylic acid can lead to prodrugs that are more readily absorbed and then hydrolyzed in vivo. While the application of cinnamic acid can be limited by its poor solubility and low oral bioavailability, the synthesis of derivatives like octyl cinnamate (B1238496) has been explored to address these issues. researchgate.net

The following table outlines potential conjugation and prodrug strategies that could be applied to this compound based on established chemical principles for similar compounds.

| Strategy | Potential Modification on this compound | Rationale |

| Amino Acid Conjugation | Formation of an amide bond between the carboxylic acid and the amino group of an amino acid. | Enhance solubility and potentially utilize amino acid transporters for improved absorption. |

| Polymer Conjugation (e.g., PEGylation) | Esterification or amidation with polyethylene (B3416737) glycol (PEG). | Increase half-life, improve solubility, and reduce immunogenicity. |

| Ester Prodrugs | Conversion of the carboxylic acid to various alkyl or aryl esters. | Increase lipophilicity to enhance membrane permeability and oral absorption. |

| Amide Prodrugs | Conversion of the carboxylic acid to an amide. | Modify solubility and metabolic stability. |

Enzymatic Interactions and Metabolic Transformations of 3,4 Methylenedioxycinnamic Acid

Interaction with Phenylpropanoid Pathway Enzymes

The phenylpropanoid pathway is a crucial metabolic route in plants, responsible for the biosynthesis of a wide array of secondary metabolites from the amino acid phenylalanine. taylorandfrancis.commdpi.com 3,4-Methylenedioxycinnamic acid (3,4-MDCA) is an intermediate in this pathway and interacts with several key enzymes. d-nb.info

Inhibition of 4-Hydroxycinnamoyl-CoA Ligase (4CL)

This compound has been identified as an inhibitor of 4-hydroxycinnamoyl-CoA ligase (4CL), a pivotal enzyme in the phenylpropanoid pathway. medchemexpress.comsigmaaldrich.comchemicalbook.comscientificlabs.com 4CL enzymes are responsible for activating cinnamic acid derivatives, such as 4-coumaric acid, caffeic acid, and ferulic acid, by converting them into their corresponding CoA esters. nih.gov This activation is a critical step that channels carbon flow into various branches of secondary metabolism, leading to the production of compounds like flavonoids, lignin (B12514952), and suberin. nih.gov

The inhibitory action of 3,4-MDCA on 4CL can alter the metabolic flux within the phenylpropanoid pathway. For instance, its presence has been shown to increase the formation of soluble phenolics, particularly vanillic acid. medchemexpress.com This suggests that by blocking a specific enzymatic step, the pathway can be redirected towards the synthesis of other phenolic compounds. The inhibition of 4CL by its own substrates and other pathway intermediates is a known regulatory mechanism. For example, caffeic acid acts as a competitive inhibitor for the CoA ligation of 4-coumaric acid catalyzed by a 4CL isoform from Populus trichocarpa (Ptr4CL3). nih.gov

Substrate Specificity with 4-Coumarate:CoA Ligase Isoforms (e.g., Pn4CL3)

While 3,4-MDCA can inhibit some 4CL enzymes, it also serves as a substrate for specific isoforms of 4-coumarate:CoA ligase (4CL). In black pepper (Piper nigrum), three 4CL isoforms (Pn4CL1, Pn4CL2, and Pn4CL3) have been identified. portlandpress.com These isoforms exhibit different substrate preferences and play distinct roles in the plant's metabolism. portlandpress.com

Pn4CL3, classified as a class II 4CL enzyme, displays activity towards typical 4CL substrates like coumaric and ferulic acids. portlandpress.com However, it is also notably active with 3,4-MDCA and piperic acid. portlandpress.comresearchgate.net In fact, the catalytic efficiency (kcat/KM) of Pn4CL3 for 3,4-MDCA and piperic acid is approximately 2.6 times higher than for coumaric and ferulic acids. portlandpress.comresearchgate.net This strong preference suggests a specialized function for Pn4CL3 in the biosynthesis of piperine (B192125), the compound responsible for the pungency of black pepper. portlandpress.com The differing substrate specificities among the Pn4CL isoforms are attributed to variations in the amino acid residues that form the substrate-binding pocket. portlandpress.com

Substrate Specificity of Pn4CL3

| Substrate | Relative Catalytic Efficiency (kcat/KM) | Proposed Role |

|---|---|---|

| This compound | High | Piperine Biosynthesis |

| Piperic acid | High | Piperine Biosynthesis |

| Coumaric acid | Lower | General Phenylpropanoid Metabolism |

| Ferulic acid | Lower | General Phenylpropanoid Metabolism |

Role as a Metabolic Intermediate in Specific Pathways

This compound is a key metabolic intermediate in the biosynthesis of certain specialized plant products. d-nb.info The general phenylpropanoid pathway starts with phenylalanine, which is converted to cinnamic acid. taylorandfrancis.com Through a series of hydroxylation and methylation reactions, cinnamic acid is transformed into various derivatives. taylorandfrancis.com It is proposed that phenylalanine is converted to 3,4-MDCA, which then serves as a precursor for other compounds. d-nb.info

In Piper nigrum, 3,4-MDCA is a direct precursor to piperonal (B3395001), a significant aroma compound. d-nb.infonih.govnih.gov This transformation highlights the role of 3,4-MDCA as a crucial branching point in the metabolic pathway, leading to the synthesis of specific flavor and fragrance molecules. d-nb.infonih.gov

Enzymatic Cleavage and Degradation Pathways

Side-Chain Cleavage by Hydratase/Lyase Enzymes (e.g., Piperonal Synthase, PnPNS)

A key metabolic fate of this compound is the cleavage of its side chain to produce piperonal (3,4-methylenedioxybenzaldehyde). d-nb.infonih.gov This reaction is catalyzed by a novel hydratase/lyase enzyme named piperonal synthase (PnPNS), which was identified in black pepper (Piper nigrum). d-nb.infonih.govnih.gov PnPNS exhibits a 72% amino acid identity with vanillin (B372448) synthase. d-nb.infonih.govnih.gov

The conversion of 3,4-MDCA to piperonal by PnPNS is a CoA-independent process, meaning it does not require the activation of the carboxylic acid to a CoA ester. nih.gov This is in contrast to some bacterial pathways for vanillin biosynthesis that are CoA-dependent. nih.gov The optimal pH for PnPNS activity is 7.0. d-nb.infonih.govnih.gov The enzyme shows a Km of 317.2 μM and a kcat of 2.7 s⁻¹ for its substrate, 3,4-MDCA. d-nb.infonih.govnih.govresearchgate.net The highest expression of the PnPNS enzyme is found in the leaves of the black pepper plant, followed by the fruit. nih.govnih.govresearchgate.net

Kinetic Properties of Piperonal Synthase (PnPNS)

| Parameter | Value |

|---|---|

| Optimal pH | 7.0 |

| Km for 3,4-MDCA | 317.2 μM |

| kcat | 2.7 s⁻¹ |

Decarboxylation in Microbial Systems (e.g., Yeast)

While the primary focus of research has been on plant-based enzymatic transformations, the metabolic fate of phenylpropanoid derivatives in microbial systems is also of interest. In the context of metabolic engineering, yeast (Saccharomyces cerevisiae) has been used as a host to produce valuable compounds derived from the phenylpropanoid pathway. nih.gov

In engineered yeast strains expressing genes for phenylalanine ammonia-lyase (PAL), 4-coumarate:CoA ligase (4CL), and chalcone (B49325) synthase (CHS), the introduced pathway can lead to the production of flavonoids. nih.gov Although direct studies on the decarboxylation of this compound in yeast are not extensively documented in the provided results, the metabolism of related cinnamic acid derivatives is known to occur. The characterization of enzymes like PnPNS opens possibilities for their implementation in microbial platforms for the biological production of compounds like piperonal. d-nb.infonih.govnih.govresearchgate.netscispace.com

Metabolic Fate and Biotransformation in Biological Systems

The metabolic fate of this compound (MDCA) in biological systems is characterized by transformations of its carboxylic acid side chain, with the methylenedioxy ring remaining notably stable in studies conducted on rats. Research investigating the metabolism of several carboxylic acid derivatives featuring the 3,4-methylenedioxyphenyl group has provided specific insights into the biotransformation of MDCA.

A study in rats, which administered MDCA intragastrically, found that the compound and its metabolites were excreted in the urine within 24 hours, with a recovery of approximately 85% of the administered dose. nih.gov The primary metabolic pathway observed for MDCA involves the degradation of the propenoic acid side chain followed by conjugation. Specifically, MDCA undergoes biotransformation to form 3,4-methylenedioxybenzoylglycine, which is the major urinary metabolite identified. nih.gov This transformation indicates that the three-carbon side chain of MDCA is shortened to a single carboxyl group, which is then conjugated with the amino acid glycine (B1666218).

This metabolic pathway is in contrast to the biotransformation of other compounds containing the 3,4-methylenedioxyphenyl group, such as 3,4-methylenedioxymethamphetamine (MDMA). In the case of MDMA and other similar synthetic cathinones, a major metabolic route involves the opening of the methylenedioxy ring, a process known as demethylenation, which is catalyzed by cytochrome P450 (CYP) enzymes and results in the formation of catecholic metabolites. wikipedia.orgnih.govnih.govnih.gov However, in the study on MDCA in rats, no evidence was found for the demethylenation of the methylenedioxy ring, indicating that this otherwise common metabolic pathway for methylenedioxy compounds does not significantly contribute to the biotransformation of MDCA in this species. nih.gov

The metabolism of the parent compound, trans-cinnamic acid, in rats and mice primarily yields hippuric acid through β-oxidation of the side chain to benzoic acid, which is then conjugated with glycine. epa.gov The metabolism of MDCA to 3,4-methylenedioxybenzoylglycine follows a similar pattern of side-chain degradation and subsequent glycine conjugation. nih.gov

In microorganisms, an enzyme (PipA) from Rhodococcus ruber has been identified that can decompose the methylenedioxyphenyl group of various compounds, showing weak activity towards this compound to produce catechols. nih.gov This highlights that while demethylenation is a possible metabolic route, its occurrence in mammalian systems for MDCA has not been observed. nih.govnih.gov

The following table summarizes the key findings from the metabolic study of this compound in rats.

| Parameter | Finding | Reference |

| Test Animal | Rat | nih.gov |

| Administration Route | Intragastric | nih.gov |

| Major Metabolite | 3,4-Methylenedioxybenzoylglycine | nih.gov |

| Metabolic Reactions | Side-chain degradation, Glycine conjugation | nih.gov |

| Demethylenation | No evidence of catecholic metabolites | nih.gov |

| Excretion | Primarily urinary, within 24 hours | nih.gov |

Pharmacological and Biological Activities of 3,4 Methylenedioxycinnamic Acid and Its Derivatives

Antimicrobial and Antifungal Properties

3,4-Methylenedioxycinnamic acid, a member of the cinnamic acid family, has demonstrated a range of antimicrobial and antifungal activities. Research indicates that like other cinnamic acids, it contributes to the therapeutic effects observed in natural preparations such as cinnamon and propolis.

This compound has been identified as an inhibitor of Mycobacterium tuberculosis H37Rv. nih.gov The potent antitubercular activity observed for some cinnamic acid derivatives suggests their potential as scaffolds for future drug development against tuberculosis. nih.gov Reports on its in vitro activity have shown some variability in the minimum inhibitory concentration (MIC) required to inhibit the growth of the H37Rv strain.

One study reported an MIC value of 312 µM, while another indicated an MIC value greater than 520 µM. nih.gov This variation highlights differences in experimental methodologies or conditions.

Table 1: In Vitro Inhibitory Activity of this compound against M. tuberculosis H37Rv

| Compound | Test Organism | Reported MIC |

|---|---|---|

| This compound | Mycobacterium tuberculosis H37Rv | 312 µM |

Data sourced from scientific literature. nih.gov

Studies have shown that this compound exhibits activity against both Gram-positive and Gram-negative bacteria. It has been reported that the compound inhibits both bacterial types equally. nih.gov However, specific data on the minimum inhibitory concentrations (MICs) against common pathogenic bacteria such as Staphylococcus aureus or Escherichia coli are not extensively detailed in the currently available literature. The general antibacterial properties of cinnamic acids are attributed to their ability to interfere with various cellular functions. mdpi.com

Research suggests that this compound possesses greater inhibitory activity against fungal species compared to bacteria. nih.gov Cinnamic acid and its derivatives are known to have antifungal properties. nih.gov Despite this, specific studies detailing the in vitro efficacy, such as MIC values, of this compound against the dermatophyte Microsporum canis or the opportunistic yeast Candida albicans are not prominently available in the reviewed scientific literature.

The potential for natural compounds to enhance the efficacy of conventional antibiotics is a significant area of research. However, studies specifically investigating the synergistic effects of this compound with conventional antibiotic drugs have not been found in the reviewed literature. Research on other synthetic cinnamates has shown additive effects with agents like amoxicillin, suggesting a potential area for future investigation for this compound class. nih.gov

While the precise mechanisms of action for this compound are not fully elucidated, the broader class of cinnamic acids is understood to exert antimicrobial effects through several pathways. These mechanisms are considered relevant for understanding its potential biological activity. nih.govnih.gov

General mechanisms attributed to cinnamic acid derivatives include:

Plasma Membrane Disruption : Cinnamic acids can compromise the integrity of the bacterial cell membrane, leading to the leakage of essential intracellular components and subsequent cell death. mdpi.comnih.gov

Damage to Nucleic Acids and Proteins : These compounds can interfere with the synthesis or function of critical macromolecules like DNA and proteins. nih.gov

Induction of Reactive Oxygen Species (ROS) : The generation of ROS within the microbial cell can lead to oxidative stress and damage to cellular structures. nih.gov

Enzyme Inhibition : In fungi, a proposed mechanism involves the inhibition of benzoate (B1203000) 4-hydroxylase, an enzyme crucial for aromatic detoxification. nih.gov Since this enzyme is not present in prokaryotes, other targets are likely involved in its antibacterial effects. nih.gov

Interaction with Fungal Cell Wall Components : Some cinnamic acid derivatives have been shown to interact directly with ergosterol, a key component of the fungal cell membrane, disrupting its structure and function. nih.gov

Antiparasitic Activity

Beyond its antimicrobial properties, the 3,4-methylenedioxy chemical moiety, which is characteristic of this acid, has been implicated in significant antiparasitic activity. Research into cinnamic acid derivatives has demonstrated their potential against protozoan parasites like Leishmania infantum, the causative agent of visceral leishmaniasis. nih.gov

A study evaluating a series of cinnamic acid derivatives found that piperonyl cinnamate (B1238496), an ester derivative containing the 3,4-methylenedioxy group, was the second most potent antileishmanial compound tested. nih.gov The study's authors noted that the presence of the dioxymethylene group on the aromatic ring was a key contributor to its favorable pharmacological profile. nih.gov This finding suggests that this compound itself could serve as a valuable scaffold for developing new antiparasitic agents.

Table 2: Antileishmanial Activity of a 3,4-Methylenedioxy-Containing Cinnamate Derivative

| Compound | Test Organism | Reported MIC |

|---|

Data sourced from a study on cinnamic acid derivatives. nih.gov

Anti-Inflammatory and Immunomodulatory Effects

Cinnamic acid and its derivatives are recognized for a range of biological activities, including significant anti-inflammatory and immunomodulatory effects.

The NLRP3 inflammasome is a key component of the innate immune system that, when inappropriately activated, contributes to a variety of inflammatory diseases. A derivative of this compound, identified as 3,4-methylenedioxy-β-nitrostyrene (MNS), has been identified as a potent and specific inhibitor of the NLRP3 inflammasome. MNS was found to prevent NLRP3-mediated ASC speck formation and oligomerization. Mechanistic studies suggest that MNS directly targets the NLRP3 protein or its associated complexes, thereby inhibiting its ATPase activity. This inhibitory action is specific, as MNS did not affect the activation of other inflammasomes like NLRC4 or AIM2.

The anti-inflammatory properties of cinnamic acid derivatives extend to the modulation of key cellular signaling pathways. For instance, 3,4,5-Trihydroxycinnamic acid, a related compound, has been shown to suppress the lipopolysaccharide (LPS)-induced production of pro-inflammatory mediators. This effect is achieved through the activation of the Nrf2 pathway. Further investigation revealed that the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway plays a crucial role in this process, as it is responsible for the phosphorylation and subsequent activation of Nrf2.

Antiproliferative and Anti-Tumor Activities

The structural scaffold of this compound has been utilized as a foundation for developing novel compounds with potential anti-cancer properties.

Based on the principle of pharmacophore assembly, a series of novel 3,4-(methylenedioxy)cinnamic acid amide-dithiocarbamate derivatives were synthesized and evaluated for their anti-tumor activities. nih.gov From a series of seventeen synthesized compounds, one derivative, designated as 4a7, displayed the most potent antiproliferative activity against human cervical carcinoma (HeLa) cells, with an IC50 value of 1.01 μM. nih.govresearchgate.net

Further mechanistic studies revealed that this compound induces apoptosis (programmed cell death) in HeLa cells by activating the mitochondria-mediated intrinsic pathway. nih.govresearchgate.net Additionally, compound 4a7 was found to effectively inhibit colony formation and arrest the cell cycle in the G2/M phase, further contributing to its anti-tumor effects. nih.govresearchgate.net The compound also demonstrated an ability to inhibit the migration of HeLa cells. nih.govresearchgate.net

Table 2: Antiproliferative Activity of Derivative 4a7

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 3,4-(methylenedioxy)cinnamic acid amide-dithiocarbamate derivative (4a7) | HeLa | 1.01 nih.govresearchgate.net |

Induction of Apoptosis and Cell Cycle Arrest

Current scientific literature available through the conducted research does not provide specific data on the induction of apoptosis or cell cycle arrest by this compound. While related compounds and other natural products have been studied for these effects, specific investigations into the apoptotic and cell cycle-modulating properties of this compound are not documented in the provided search results. nih.govnih.govresearchgate.net

Inhibition of Cell Migration

There is no information available in the sourced literature regarding the direct effects of this compound on the inhibition of cell migration. Studies on other molecules have demonstrated anti-migratory properties, but research has not yet established this specific biological activity for this compound. nih.govnih.gov

Enzyme Inhibitory Activities (Beyond Phenylpropanoid Pathway)

This compound (MDCA) is well-characterized as a selective inhibitor of the enzyme 4-coumarate:CoA ligase (4CL), which is a key enzyme within the phenylpropanoid pathway. plos.orgportlandpress.com This pathway is crucial for the biosynthesis of numerous plant metabolites, including lignin (B12514952). portlandpress.com One study identified a specific isoform, Pn4CL3 from Piper nigrum, that is capable of catalyzing the CoA thioester formation of this compound. portlandpress.com However, based on the available research, there is no documented evidence of MDCA exhibiting inhibitory activities against enzymes outside of the phenylpropanoid pathway.

Table 1: Enzyme Inhibitory Activity of this compound

| Enzyme Target | Pathway | Observed Effect | References |

| 4-coumarate:CoA ligase (4CL) | Phenylpropanoid Pathway | Inhibition of the enzyme, blocking the entry of precursors like p-coumaric, caffeic, and ferulic acids into the lignin synthesis pathway. | plos.org |

Phytotoxic and Allelochemical Effects

This compound, as a derivative of cinnamic acid, is involved in allelopathy, the process by which an organism produces biochemicals that influence the growth and development of other organisms. nih.govplos.org Its phytotoxic effects are primarily linked to its ability to interfere with fundamental plant growth processes, such as root development and cell wall formation. plos.orgplos.org

Effects on Lignin Monomer Production

This compound (MDCA) directly influences the composition of lignin by acting as an inhibitor of the enzyme 4-coumarate:CoA ligase (4CL). plos.org In studies using soybean roots, MDCA demonstrated its ability to block the metabolic pathway responsible for producing lignin monomers. When applied in conjunction with other allelochemicals that serve as precursors for lignin, MDCA effectively reduced the production of specific monomers. plos.org

When co-applied with p-coumaric acid , MDCA led to a reduction in the content of p-hydroxyphenyl (H), guaiacyl (G), and syringyl (S) monomers. plos.org

When co-applied with caffeic acid and ferulic acid , MDCA specifically reduced the content of G and S monomers. plos.org

These findings confirm that MDCA's point of action is at the 4CL-catalyzed step, thereby blocking the conversion of these precursor acids into their corresponding forms needed for lignin synthesis. plos.org

Table 2: Effect of this compound (MDCA) on Lignin Monomer Production in Soybean Roots

| Allelochemical Applied with MDCA | Effect on p-hydroxyphenyl (H) Monomer | Effect on Guaiacyl (G) Monomer | Effect on Syringyl (S) Monomer | References |

| p-Coumaric Acid | Reduced | Reduced | Reduced | plos.org |

| Caffeic Acid | Not Specified | Reduced | Reduced | plos.org |

| Ferulic Acid | Not Specified | Reduced | Reduced | plos.org |

Activity against Parasitic Weeds (e.g., Cuscuta campestris)

Research has been conducted to evaluate the phytotoxic activity of trans-cinnamic acid and its analogs against the parasitic weed Cuscuta campestris (field dodder). researchgate.net A structure-activity relationship study that tested trans-cinnamic acid and 24 of its derivatives found that certain modifications to the core structure enhanced its inhibitory activity on the growth of C. campestris seedlings. researchgate.net Among the derivatives found to be most effective were hydrocinnamic acid, trans-cinnamaldehyde, and various halogenated forms such as trans-3-chlorocinnamic acid and trans-4-bromocinnamic acid. researchgate.net However, in the summary of these findings, this compound was not specifically named as one of the derivatives with enhanced phytotoxic activity against Cuscuta campestris. researchgate.net

Compound Index

Structure Activity Relationship Sar Studies of 3,4 Methylenedioxycinnamic Acid and Analogs

Influence of the Methylenedioxy Group on Biological Activity

The 1,3-benzodioxole, or methylenedioxy group, is a key pharmacophore that imparts significant biological activity. nih.gov Studies have identified this group as being crucial for the insecticidal properties of certain derivatives. nih.gov

In a notable study, 3,4-Methylenedioxycinnamic acid demonstrated effective larvicidal activity against Aedes aegypti, the mosquito vector for dengue and Zika viruses. nih.gov Researchers concluded that the presence of the 3,4-methylenedioxy substituent on the aromatic ring was a significant factor for this biological action. nih.gov Furthermore, the compound has been reported to inhibit Mycobacterium tuberculosis H37Rv, with one study showing a minimum inhibitory concentration (MIC) of 312 µM. nih.gov

Impact of Side Chain Modifications on Efficacy

The acrylic acid side chain of this compound is a prime site for modifications that can alter its efficacy. The double bond within this aliphatic chain is considered essential for certain biological activities, including larvicidal effects. nih.gov

Research into various cinnamic acid derivatives has shown that modifying the carboxylic acid group can lead to significant changes in potency.

Esterification : Converting the carboxylic acid to an ester can influence activity. In a study on acaricides, cinnamic esters were found to be more active than the corresponding acids, amides, or ketones. nih.gov However, another study noted that increasing the molecule's lipophilicity through the addition of bulky, short-chain esters could lead to a decrease in antibacterial activity. nih.gov

Amidation : The synthesis of cinnamamides has also been explored. One study found that the amide derivative 1-cinnamoylpyrrolidine (B99965) exhibited strong antibacterial activity against several bacterial strains. ui.ac.id

These findings suggest that while the core structure provides a foundation, modifications to the side chain are a powerful tool for tuning the compound's biological profile.

Role of Aromatic Ring Substituents in Pharmacological Profiles

The type and position of substituents on the aromatic ring play a pivotal role in defining the pharmacological profile of cinnamic acid derivatives. nih.gov The methylenedioxy group is one such substituent, but comparing its effects to others provides a clearer picture of its role.

Hydroxy and Methoxy (B1213986) Groups : The addition of hydroxyl (–OH) or methoxy (–OCH₃) groups can increase polarity and hydrogen-bonding capacity, influencing bioavailability and target interactions. mdpi.com For instance, caffeic acid (3,4-dihydroxycinnamic acid) and ferulic acid (4-hydroxy-3-methoxycinnamic acid) are well-known for their antioxidant properties, which are attributed to these hydroxyl groups. jocpr.com

Nitro Groups : The position of an electron-withdrawing nitro group (–NO₂) can be critical. One report indicated that 4-nitrocinnamic acid is more active than 3-nitrocinnamic acid. nih.gov Another study found that 2-nitro substitution provided optimal inhibition of fungal growth. nih.gov

Halogen and Amino Groups : Halogenated derivatives like 4-chlorocinnamic acid have shown inhibitory activity against E. coli and B. subtilis. nih.gov Conversely, 4-aminocinnamic acid also displayed activity against the same bacterial species. nih.gov

The following table summarizes the reported minimum inhibitory concentrations (MIC) for various substituted cinnamic acids against different microbes, illustrating the impact of these substituents.

Table 1: Comparative Antimicrobial Activity of Substituted Cinnamic Acid Derivatives

| Compound | Substituent(s) | Target Organism | Reported MIC (µM) |

|---|---|---|---|

| This compound | 3,4-methylenedioxy | Mycobacterium tuberculosis H37Rv | 312 nih.gov |

| 3-Nitrocinnamic acid | 3-nitro | Aspergillus niger | 43.5 nih.gov |

| 3-Nitrocinnamic acid | 3-nitro | Candida albicans | 43.5 nih.gov |

| 4-Aminocinnamic acid | 4-amino | Bacillus subtilis | 602 nih.gov |

| 4-Aminocinnamic acid | 4-amino | Escherichia coli | 708 nih.gov |

| 4-Chlorocinnamic acid | 4-chloro | Bacillus subtilis | 708 nih.gov |

Stereochemical Considerations and Isomer-Specific Activities

Stereochemistry, particularly the configuration of the double bond in the propenoic acid side chain, is a crucial determinant of biological activity. Cinnamic acid exists as cis (Z) and trans (E) isomers, with the trans isomer being the more common and stable form found in nature. nih.gov this compound predominantly exists in the trans configuration. nih.gov

The spatial arrangement of functional groups dictates how a molecule interacts with biological targets like enzymes or receptors. Studies on other chiral compounds have shown that stereochemistry can lead to significant differences in activity. mdpi.com Often, only one isomer displays significant potency, which can be due to a stereoselective uptake mechanism or a more efficient binding to the target site. mdpi.com While specific comparative studies on the cis and trans isomers of this compound are not widely detailed, the principles of stereochemistry strongly suggest that any variation from the trans form would likely alter its biological profile.

Computational Approaches in SAR Analysis (e.g., ADMET prediction)

In modern drug discovery, in silico computational methods are invaluable for predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound before synthesis. nih.govresearchgate.net These approaches use a molecule's chemical structure to forecast its pharmacokinetic and safety profile. nih.gov

Two main categories of in silico approaches are used:

Molecular Modeling : This structure-based method uses 3D protein structures to predict interactions through techniques like molecular docking and molecular dynamics simulations. nih.gov

Data Modeling : This approach includes Quantitative Structure-Activity Relationship (QSAR) models, which establish a statistical link between chemical structures and biological activities. nih.gov

For this compound, these computational tools can predict key parameters that influence its potential as a therapeutic agent. Web servers like admetSAR provide platforms for such predictions. nih.govresearchgate.net

Table 2: Representative ADMET Properties Predicted by Computational Models

| Property Category | Predicted Parameter | Significance |

|---|---|---|

| Absorption | Human Intestinal Absorption | Predicts the extent of absorption from the gut into the bloodstream. |

| Caco-2 Permeability | Models the ability to cross the intestinal epithelial barrier. | |

| Distribution | Blood-Brain Barrier (BBB) Penetration | Predicts if the compound can enter the central nervous system. |

| Plasma Protein Binding | Estimates the degree to which the compound binds to proteins in the blood. | |

| Metabolism | Cytochrome P450 (CYP) Inhibition | Predicts potential drug-drug interactions by assessing inhibition of key metabolic enzymes (e.g., CYP2D6, CYP3A4). |

| Excretion | Renal Clearance | Estimates how efficiently the compound is cleared by the kidneys. |

| Toxicity | Carcinogenicity | Predicts the potential to cause cancer. |

These predictive models help researchers prioritize candidates and identify potential liabilities early in the drug development process. nih.gov

Correlation between Lipophilicity and Bioactivity

Lipophilicity, the ability of a compound to dissolve in fats and lipids, is a critical physicochemical property that affects a drug's absorption, distribution, and ability to cross cell membranes. It is often expressed as the logarithm of the partition coefficient (logP).

Modifying the structure of cinnamic acid derivatives can systematically alter their lipophilicity, which in turn affects their bioactivity.

Increasing Lipophilicity : Esterification of the carboxylic acid group is a common strategy to increase lipophilicity. mdpi.com This can improve bioavailability and enhance interactions with certain targets. mdpi.com

The Balance of Lipophilicity : There is often an optimal range of lipophilicity for maximum activity. While increased lipophilicity can improve membrane permeability, it can also lead to reduced aqueous solubility. Studies have shown that adding bulky and highly lipophilic groups can sometimes decrease antibacterial activity, suggesting that an appropriate balance between hydrophilic and lipophilic properties is necessary for effective biological action. nih.gov

Therefore, the relationship between lipophilicity and bioactivity is not always linear and must be carefully optimized for each therapeutic target.

Advanced Spectroscopic and Analytical Characterization for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 1D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 3,4-Methylenedioxycinnamic acid. Both ¹H NMR and ¹³C NMR provide critical data on the chemical environment of the hydrogen and carbon atoms within the molecule, respectively.

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the different types of protons present. The aromatic protons on the benzene (B151609) ring typically appear as a complex multiplet, while the vinylic protons of the acrylic acid moiety show distinct doublets. The methylene (B1212753) protons of the dioxole ring produce a singlet.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. nih.gov The spectrum shows distinct peaks for the carboxyl carbon, the carbons of the double bond, the aromatic carbons, and the methylene carbon of the dioxole ring. nih.gov The chemical shifts of these carbons are indicative of their electronic environment. nih.gov

1D NMR: One-dimensional NMR experiments, including standard ¹H and ¹³C spectra, are fundamental for the initial characterization of this compound. nih.gov These spectra provide essential information about the number and types of atoms present in the molecule.

| ¹H NMR Data | |

| Chemical Shift (ppm) | Multiplicity |

| 11.91 | s |

| 7.58-7.61 | m |

| 6.51-6.53 | m |

| 5.82 | s |

| ¹³C NMR Data |

| Chemical Shift (ppm) |

| 167.9 |

| 153.5 |

| 131.7 |

| 117.3 |

| 113.0 |

Mass Spectrometry (MS, GC-MS, LRMS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. It also provides information about the fragmentation pattern of the molecule, which can aid in its structural identification.

GC-MS: Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov This technique is particularly useful for analyzing the purity of this compound and for identifying any volatile impurities. The mass spectrum obtained from GC-MS shows the molecular ion peak and various fragment ions, which are characteristic of the compound. nih.gov

LRMS: Low-Resolution Mass Spectrometry (LRMS) provides the nominal mass of the molecular ion and its fragments, which is often sufficient for routine identification and confirmation of the compound.

| GC-MS Data | |||||

| MoNA ID | MS Category | MS Type | MS Level | Instrument | Instrument Type |

| JP011248 | Experimental | GC-MS | MS1 | SHIMADZU QP-1000EX | EI-B |

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy

Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy are used to identify the functional groups present in this compound. nih.gov The IR spectrum shows absorption bands at specific wavenumbers corresponding to the vibrational frequencies of different bonds within the molecule.

Key characteristic absorption bands for this compound include:

A broad O-H stretching band for the carboxylic acid group.

A C=O stretching band for the carbonyl group of the carboxylic acid.

C=C stretching bands for the aromatic ring and the alkene group.

C-O stretching bands for the ether linkages in the methylenedioxy group.

| FT-IR Data | |

| Technique | Copyright |

| Mull | Copyright © 2018-2025 Sigma-Aldrich Co. LLC. |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The UV-Vis spectrum of this compound, typically recorded in a solvent like methanol, shows characteristic absorption maxima (λmax) in the ultraviolet region. These absorptions are due to the π-π* transitions of the conjugated system, which includes the benzene ring and the acrylic acid side chain. The position and intensity of these absorption bands can be influenced by the solvent polarity.

Chromatographic Techniques (e.g., HPLC, GC) for Purity and Quantification

Chromatographic techniques are essential for assessing the purity of this compound and for quantifying its concentration in various samples.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the separation, identification, and quantification of non-volatile and thermally unstable compounds like this compound. mdpi.com Reversed-phase HPLC with a suitable stationary phase (e.g., C18) and a mobile phase consisting of a mixture of water, acetonitrile, or methanol, often with an acid modifier like formic acid or acetic acid, is commonly employed. unirioja.es Detection is typically achieved using a UV detector set at the λmax of the compound. mdpi.com

Gas Chromatography (GC): While less common for the direct analysis of the free acid due to its low volatility, GC can be used for the analysis of derivatized forms of this compound. nih.gov For instance, esterification of the carboxylic acid group can make the compound more volatile and suitable for GC analysis. nih.gov

Thermal Analysis (e.g., TG-DTA) for Compound Stability and Behavior in Complexes

Thermal analysis techniques, such as Thermogravimetry (TG) and Differential Thermal Analysis (DTA), are employed to study the thermal stability of this compound and its behavior in complexes.

Thermogravimetry (TG): TG measures the change in mass of a sample as a function of temperature. This analysis can determine the decomposition temperature of this compound and can be used to study the thermal stability of its metal complexes.

Differential Thermal Analysis (DTA): DTA measures the temperature difference between a sample and a reference material as a function of temperature. This technique can detect phase transitions, such as melting and decomposition, and provide information on the energetics of these processes. The melting point of this compound is reported to be in the range of 242-244 °C, during which it also decomposes. sigmaaldrich.com

Crystallography and X-ray Diffraction for Solid-State Structure Elucidation

Drug Discovery and Development Potential of 3,4 Methylenedioxycinnamic Acid

Lead Compound Identification and Optimization

A lead compound is a chemical compound that has pharmacological or biological activity and may be used as a starting point for drug design and development. medchemexpress.com 3,4-Methylenedioxycinnamic acid itself serves as a lead compound. The process of lead optimization involves modifying the lead compound to improve its properties, such as efficacy, safety, and pharmacokinetic profile. danaher.comnumberanalytics.com

Strategies for optimizing lead compounds like this compound often involve the direct chemical manipulation of functional groups. nih.gov This can include adding or removing functional groups, replacing the core structure with a new one (scaffold hopping), or substituting a functional group with a bioisostere—a group with similar physical or chemical properties that can impact the compound's biological activity. numberanalytics.com For instance, the synthesis of novel 3,4-(methylenedioxy)cinnamic acid amide-dithiocarbamate derivatives has been explored. nih.gov In one study, seventeen such derivatives were synthesized, and compound 4a7 was identified as having the most potent antiproliferative activity against HeLa cells. nih.gov

The optimization process is guided by structure-activity relationship (SAR) studies, which investigate how the chemical structure of a compound relates to its biological activity. researchgate.netwalisongo.ac.id By analyzing the SAR of this compound and its analogs, researchers can identify the key structural features responsible for its therapeutic effects and design more potent and selective compounds. nih.govnih.gov

Here is a table summarizing the optimization of a this compound derivative:

| Compound | Modification | Observed Activity | Reference |

| 4a7 | Amide-dithiocarbamate derivative | Most potent antiproliferative activity against HeLa cells (IC50 of 1.01 μM) | nih.gov |

Target Identification and Validation

Identifying the biological target of a drug candidate is a crucial step in understanding its mechanism of action. For this compound, one of its known targets is the enzyme 4-hydroxycinnamoyl-CoA ligase, which is involved in the phenylpropanoid pathway in plants. chemicalbook.com

In the context of human health, cinnamic acid derivatives have been investigated for their potential to target multiple factors associated with diseases like Alzheimer's. nih.gov These compounds and their hybrids are being explored for their ability to inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase, which are implicated in the progression of Alzheimer's disease. nih.gov The neuroprotective properties of cinnamic acid derivatives and their capacity to inhibit the accumulation of amyloid-β are also key areas of research. nih.gov

The process of target validation involves confirming that a specific molecular target is directly involved in the disease process and that modulating it can lead to a therapeutic effect.

Mechanism of Action Elucidation

Understanding how a compound exerts its effects at a molecular level is fundamental to its development as a drug. This compound is known to be an inhibitor of the phenylpropanoid enzyme 4-hydroxycinnamoyl-CoA ligase. chemicalbook.com This enzyme plays a role in the biosynthesis of various plant compounds.

In the context of its anticancer potential, derivatives of this compound have been shown to induce apoptosis (programmed cell death) in cancer cells. nih.gov For example, the derivative 4a7 was found to trigger apoptosis in HeLa cells through the mitochondria-mediated intrinsic pathway. nih.gov It was also observed to inhibit colony formation and arrest the cell cycle at the G2/M phase, thereby inhibiting cell migration. nih.gov

Furthermore, the allelochemical properties of this compound have been studied, revealing its ability to inhibit lignification and affect auxin homeostasis in plants. targetmol.com

Development of Novel Therapeutic Agents (e.g., HIV inhibitors, anti-tumor drugs)

The structural backbone of this compound provides a versatile scaffold for the development of new therapeutic agents.

Anti-tumor Drugs: Research has focused on creating derivatives of this compound with potent anti-tumor activity. nih.gov By combining the 3,4-(methylenedioxy)cinnamic acid amide fragment with dithiocarbamates, researchers have synthesized novel compounds with significant antiproliferative effects against cancer cells. nih.gov As mentioned earlier, compound 4a7 emerged from these studies as a promising lead compound for further development in anti-tumor drug discovery. nih.gov

HIV Inhibitors: The HIV capsid has become an attractive target for the development of new antiretroviral drugs. nih.gov While direct evidence for this compound as an HIV inhibitor is not explicitly detailed in the provided context, the broader class of small molecules is being investigated for their ability to interfere with the HIV life cycle. For example, some small molecules have been designed to block viral entry into host cells by binding to the gp120 envelope protein and inhibiting its interaction with the cellular CD4 receptor. nih.gov The development of capsid-targeting inhibitors represents a novel mechanism of action, specifically blocking the nuclear import of HIV-1. nih.gov

Bioproduction Strategies and Metabolic Engineering for Sustainable Production

The production of valuable chemical compounds through microbial fermentation is a key goal of metabolic engineering. nih.gov This approach offers a more sustainable alternative to chemical synthesis. The biosynthesis of aromatic compounds, including those derived from cinnamic acid, often starts from the shikimate pathway. nih.gov

It is postulated that this compound can be synthesized from phenylalanine. researchgate.net The side chain of this compound can then be cleaved by a hydratase/lyase to produce piperonal (B3395001), an important aroma compound. researchgate.net

Metabolic engineering strategies to enhance the production of such compounds in microorganisms like E. coli and S. cerevisiae include:

Overexpression of key pathway enzymes: Increasing the levels of enzymes involved in the desired metabolic pathway. nih.gov

Inactivation of competing pathways: Deleting genes for enzymes that divert metabolic flux away from the target compound. nih.gov

Pathway regulation: Identifying and manipulating regulatory elements to control the expression of pathway genes. nih.govmdpi.com

These strategies aim to create microbial "cell factories" capable of producing high titers of the desired compound from simple sugars like glucose. nih.govmdpi.com

Nanogel Encapsulation for Enhanced Delivery and Efficacy

Nanotechnology offers promising solutions to improve the delivery and effectiveness of therapeutic agents. While specific research on nanogel encapsulation of this compound is not detailed in the provided results, this approach is widely used for other drugs.

Nanogels are crosslinked polymer networks that can encapsulate drugs, protecting them from degradation and enabling controlled release. This can lead to:

Enhanced bioavailability: Improving the amount of drug that reaches the target site.

Reduced side effects: By targeting the drug to specific cells or tissues.

Improved stability: Protecting the drug from enzymatic degradation.

The development of nanogel-based delivery systems for this compound and its derivatives could significantly enhance their therapeutic potential.

Future Research Directions and Unexplored Avenues

Investigation of Additional Biological Activities and Therapeutic Applications